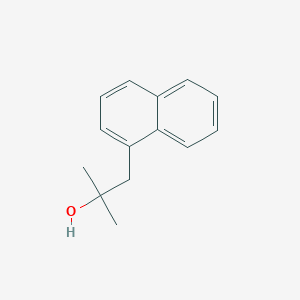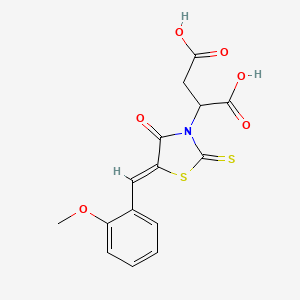![molecular formula C16H18N4O3 B2446271 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-72-1](/img/structure/B2446271.png)
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an intricate organic molecule featuring a cyclopenta[c]pyrazole ring linked to a carbohydrazide moiety through a methylene bridge with a 3-ethoxy-2-hydroxyphenyl group. The structural complexity of this compound hints at its potential versatility in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can be synthesized through a multi-step process involving the cyclization of an appropriate precursor, followed by condensation reactions. Typically, the reaction conditions include the use of organic solvents like ethanol or methanol and catalysts to facilitate the reactions. Heating under reflux conditions is often necessary to achieve the desired yield.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve automated processes with precise control over temperature, pressure, and reagent flow to ensure consistency and efficiency. Large-scale reactions would leverage batch or continuous flow techniques to optimize productivity and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of corresponding oxides.
Reduction: : Reducing agents can convert the compound into its reduced form.
Substitution: : Electrophilic or nucleophilic substitution reactions can replace specific functional groups, altering the compound's properties.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products Formed from These Reactions: The major products formed depend on the specific reaction conditions:
Oxidation: : Oxidized derivatives with potential changes in reactivity.
Reduction: : Reduced forms with altered electronic properties.
Substitution: : Variants with different functional groups enhancing or modifying biological activity.
Aplicaciones Científicas De Investigación
Chemistry: This compound is valuable for studying complex reaction mechanisms and exploring new synthetic routes. Its diverse functional groups allow for extensive modification, making it a useful tool in organic synthesis.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions, signaling pathways, and cellular responses. Its structural components might mimic or inhibit biological molecules, making it a potential candidate for drug development.
Medicine: The unique structure of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Extensive testing and validation are required to confirm these potential benefits.
Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals, agrochemicals, or specialized materials.
Mecanismo De Acción
The mechanism by which N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects involves binding to specific molecular targets, altering their structure and function. These interactions can modulate biochemical pathways, influencing cellular processes. For example, it might inhibit key enzymes or receptors, leading to therapeutic effects such as reducing inflammation or blocking microbial growth.
Comparación Con Compuestos Similares
Similar Compounds:
N'-[(E)-(3-methoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : A close analog differing by a methoxy group instead of an ethoxy group.
N'-[(E)-(3-hydroxy-2-methylphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : Another analog with a methyl group substituting for the ethoxy group.
N'-[(E)-(3-chloro-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: : Incorporates a chloro group, which can significantly alter its chemical and biological properties.
Uniqueness: What sets N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide apart is its specific functional groups that provide a unique balance of electronic and steric properties. This balance allows for distinct reactivity patterns and potential applications that other similar compounds might not offer. Its specific substitution pattern might also confer unique interactions with biological targets, enhancing its potential in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-23-13-8-3-5-10(15(13)21)9-17-20-16(22)14-11-6-4-7-12(11)18-19-14/h3,5,8-9,21H,2,4,6-7H2,1H3,(H,18,19)(H,20,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRPXAZQJGUXPW-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/new.no-structure.jpg)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate](/img/structure/B2446191.png)

![6-Methyl-3-{2-oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2446194.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2446195.png)




![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)


![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2446209.png)
